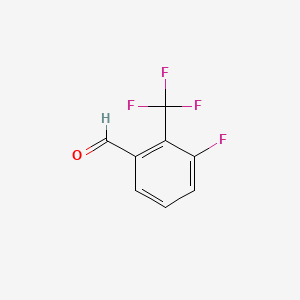

3-Fluoro-2-(trifluoromethyl)benzaldehyde

描述

Significance of Fluorine in Organic and Medicinal Chemistry

Impact of Fluorine on Molecular Properties

The unique properties of fluorine, such as its high electronegativity, small size, and the strength of the carbon-fluorine bond, contribute to its profound impact on molecular behavior.

Metabolic Stability: The carbon-fluorine bond is significantly stronger than a carbon-hydrogen bond, making it less susceptible to metabolic cleavage. This increased metabolic stability can prolong the in vivo half-life of a drug molecule.

Binding Affinity: Fluorine can enhance the binding affinity of a molecule to its biological target through various non-covalent interactions, including hydrogen bonds and dipole-dipole interactions. Its electron-withdrawing nature can also modulate the acidity or basicity of nearby functional groups, influencing binding.

Electron-Withdrawing Nature: As the most electronegative element, fluorine exerts a strong electron-withdrawing inductive effect, which can significantly alter the electronic properties of a molecule, influencing its reactivity and interactions.

Applications in Pharmaceuticals and Agrochemicals

The beneficial effects of fluorination on molecular properties have led to the development of numerous pharmaceuticals and agrochemicals. Approximately 20% of all pharmaceuticals and about 30-40% of agrochemicals contain at least one fluorine atom. Notable examples of fluorinated drugs include the antidepressant fluoxetine (B1211875) and the cholesterol-lowering medication atorvastatin. In agriculture, fluorinated compounds are integral to many herbicides, insecticides, and fungicides due to their enhanced efficacy and stability.

Role in Materials Science and Specialty Chemicals

In materials science, the incorporation of fluorine imparts unique properties such as high thermal stability, chemical resistance, and low surface energy. These characteristics are exploited in the production of fluoropolymers like Polytetrafluoroethylene (PTFE), which are used in a wide range of applications, from non-stick coatings to high-performance electrical insulation. Fluorinated compounds also find use as refrigerants, solvents, and surfactants.

Overview of Trifluoromethylated Compounds

The trifluoromethyl (-CF3) group is a particularly important fluorine-containing moiety in organic chemistry, offering a unique combination of properties.

Specific Properties Conferred by the Trifluoromethyl Group

The trifluoromethyl group is a strong electron-withdrawing group with a significant impact on the electronic and physical properties of a molecule. It is highly lipophilic and can enhance metabolic stability by blocking sites of oxidation. Its steric bulk is comparable to that of an ethyl group, allowing it to act as a bioisostere for various functional groups.

Prevalence in Biologically Active Molecules

The trifluoromethyl group is a common substituent in a wide array of biologically active molecules, including pharmaceuticals and agrochemicals. Its ability to improve metabolic stability, increase lipophilicity, and enhance binding affinity makes it a valuable tool in drug discovery and development. Many successful drugs, such as the anti-inflammatory celecoxib (B62257) and the HIV reverse transcriptase inhibitor efavirenz, feature a trifluoromethyl group.

3-Fluoro-2-(trifluoromethyl)benzaldehyde: A Detailed Profile

While the broader field of fluorinated organic compounds is well-documented, specific isomers such as this compound are often less extensively studied. This section provides a focused examination of this particular compound, drawing on available chemical data.

Chemical and Physical Properties

This compound is a substituted aromatic aldehyde. The presence of both a fluorine atom and a trifluoromethyl group on the benzene (B151609) ring significantly influences its chemical and physical properties.

| Property | Value |

| IUPAC Name | This compound |

| Molecular Formula | C₈H₄F₄O |

| Molecular Weight | 192.11 g/mol |

| CAS Number | 208076-47-5 |

Note: The properties listed are based on publicly available data and may vary depending on the source and purity of the compound.

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H NMR: Signals corresponding to the aldehydic proton and the aromatic protons, with coupling patterns influenced by the fluorine and trifluoromethyl substituents.

¹⁹F NMR: Resonances for the single fluorine atom and the trifluoromethyl group, exhibiting characteristic chemical shifts and coupling constants.

¹³C NMR: Signals for the carbonyl carbon, aromatic carbons, and the carbon of the trifluoromethyl group, with C-F coupling being a key diagnostic feature.

Infrared (IR) Spectroscopy: A strong absorption band characteristic of the carbonyl (C=O) stretching of the aldehyde group, typically in the region of 1700 cm⁻¹. Absorptions corresponding to C-F stretching and aromatic C-H and C=C bonds would also be present.

Mass Spectrometry (MS): The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound, along with a fragmentation pattern characteristic of a substituted benzaldehyde (B42025).

Synthesis of this compound

Specific, detailed, and peer-reviewed synthetic procedures for this compound are not widely reported in the scientific literature. However, general synthetic strategies for preparing similar fluorinated benzaldehydes can be considered. These methods often involve the introduction of the aldehyde functionality onto a pre-functionalized fluorinated benzene ring or the fluorination of a suitable benzaldehyde precursor.

Potential synthetic routes could include:

Oxidation of the corresponding benzyl (B1604629) alcohol: If 3-fluoro-2-(trifluoromethyl)benzyl alcohol is available, it could be oxidized to the aldehyde using a variety of standard oxidizing agents.

Formylation of a Grignard or organolithium reagent: The corresponding aryl halide, 1-bromo-3-fluoro-2-(trifluoromethyl)benzene, could be converted to its Grignard or organolithium reagent, followed by reaction with a formylating agent like N,N-dimethylformamide (DMF).

Reduction of the corresponding benzoic acid derivative: A carboxylic acid, acid chloride, or ester of 3-fluoro-2-(trifluoromethyl)benzoic acid could be partially reduced to the aldehyde.

It is important to note that these are generalized pathways, and the specific reaction conditions would need to be optimized for the synthesis of this compound.

Research Applications and Findings

There is a limited amount of published research specifically detailing the applications of this compound. However, based on its chemical structure, it can be inferred that this compound is likely utilized as a building block or intermediate in organic synthesis.

The aldehyde functional group is highly versatile and can participate in a wide range of chemical reactions, including:

Reductive amination: To form substituted benzylamines.

Wittig and related olefination reactions: To create carbon-carbon double bonds.

Aldol (B89426) and related condensation reactions: For the formation of more complex carbon skeletons.

Synthesis of heterocyclic compounds: As a precursor for the construction of various ring systems.

Given the prevalence of fluorinated motifs in bioactive molecules, it is plausible that this compound could be used in the synthesis of novel pharmaceutical or agrochemical candidates. The specific substitution pattern of the fluorine and trifluoromethyl groups would be expected to impart unique electronic and steric properties to any resulting derivatives, potentially influencing their biological activity. However, without specific research findings, any discussion of its applications remains speculative.

Importance as Intermediates in Fine Chemical Synthesis

Fluorinated organic compounds are crucial as intermediates in the synthesis of fine chemicals, which are complex, pure substances produced in limited quantities and sold at a high price. The unique attributes of fluorine, such as its high electronegativity, small size, and the strength of the carbon-fluorine bond, are leveraged to enhance the properties of the final products. googleapis.com For instance, the presence of fluorine can increase a molecule's metabolic stability, lipophilicity, and bioavailability, which are highly desirable traits in pharmaceuticals and agrochemicals. medchemexpress.com Consequently, fluorinated intermediates are indispensable building blocks for creating more complex and effective molecules.

Focus on Benzaldehyde Derivatives in Organic Synthesis

Benzaldehyde and its derivatives are a cornerstone of organic synthesis, serving as versatile precursors for a wide array of more complex molecules. google.com The aldehyde functional group is highly reactive and participates in a variety of chemical transformations, including condensations, oxidations, and reductions.

The strategic placement of substituents on the benzene ring of benzaldehyde allows for the fine-tuning of its reactivity and the introduction of specific functionalities into the target molecule. When these substituents are fluorine-containing groups, such as in this compound, the resulting derivative becomes a highly valuable intermediate for synthesizing specialized chemicals with enhanced properties. medchemexpress.com

Detailed Research Findings on this compound

While specific, detailed research publications on the direct application of this compound in the synthesis of other fine chemicals are not extensively available in the public domain, its utility can be inferred from the known reactivity of fluorinated benzaldehydes. The presence of both a fluorine atom and a trifluoromethyl group on the benzaldehyde ring significantly influences its chemical behavior. The trifluoromethyl group, being a strong electron-withdrawing group, enhances the electrophilicity of the aldehyde's carbonyl carbon, making it more susceptible to nucleophilic attack.

This heightened reactivity makes this compound a promising candidate for a variety of organic reactions. For instance, it is expected to readily participate in:

Aldol Condensations: Reactions with enolates to form β-hydroxy carbonyl compounds, which are versatile intermediates themselves.

Wittig Reactions: Conversion of the aldehyde to an alkene with a defined stereochemistry.

Grignard and Organolithium Reactions: Formation of secondary alcohols.

Reductive Amination: Synthesis of amines.

These reactions are fundamental in the construction of complex molecular frameworks found in pharmaceuticals and agrochemicals. The fluorine and trifluoromethyl substituents are carried through these synthetic steps, ultimately imparting their beneficial properties to the final product.

Physicochemical Properties of this compound

The physical and chemical properties of this compound are summarized in the interactive data table below.

| Property | Value |

| Molecular Formula | C₈H₄F₄O |

| Molecular Weight | 192.11 g/mol |

| CAS Number | 924817-93-6 |

| Boiling Point | 202 °C |

| Flash Point | 75 °C |

| Density | 1.383 g/cm³ |

| IUPAC Name | This compound |

Data sourced from medchemexpress.comchemimpex.com

Structure

2D Structure

3D Structure

属性

IUPAC Name |

3-fluoro-2-(trifluoromethyl)benzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4F4O/c9-6-3-1-2-5(4-13)7(6)8(10,11)12/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YYQGKGKDRPRFFV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)F)C(F)(F)F)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4F4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30377717 | |

| Record name | 3-fluoro-2-(trifluoromethyl)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30377717 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

924817-93-6 | |

| Record name | 3-fluoro-2-(trifluoromethyl)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30377717 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-fluoro-2-(trifluoromethyl)benzaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 3 Fluoro 2 Trifluoromethyl Benzaldehyde

Established Synthetic Routes to Fluorinated Benzaldehydes

General strategies for synthesizing fluorinated benzaldehydes often involve either the introduction of fluorine onto a pre-existing benzaldehyde (B42025) or the construction of the aldehyde functionality on a fluorinated benzene (B151609) ring.

Direct fluorination involves the reaction of an aromatic compound with a potent fluorinating agent. The reaction of various benzaldehyde derivatives with elemental fluorine, for instance, typically yields a mixture of products. The outcome is highly dependent on the nature of the substituents already on the aromatic ring.

Electron-donating groups on the benzaldehyde ring tend to direct the fluorination to the aromatic ring itself in an electrophilic substitution reaction. Conversely, electron-withdrawing substituents, such as a trifluoromethyl group, predominantly lead to the formation of benzoyl fluoride (B91410) derivatives instead of ring-fluorinated products. Current time information in Pasuruan, ID.chemicalbook.com The separation of these ring-fluorinated products can often be achieved by converting the benzoyl fluoride side products into esters. Current time information in Pasuruan, ID.chemicalbook.com Palladium-catalyzed C-H fluorination represents another direct approach, where a transient directing group can be used to achieve ortho-selective fluorination of benzaldehydes. google.com

| Substrate | Substituent Type | Major Product Type | Notes |

|---|---|---|---|

| 4-Methylbenzaldehyde | Electron-Donating | Ring-Fluorinated Benzaldehydes | Yields a mixture of 2-fluoro-4-methylbenzaldehyde (B137498) and 3-fluoro-4-methylbenzaldehyde. |

| 4-Methoxybenzaldehyde | Electron-Donating | Ring-Fluorinated Benzaldehydes | Consistent with an electrophilic substitution process. |

| 4-Trifluoromethylbenzaldehyde | Electron-Withdrawing | Benzoyl Fluoride | Yields 4-trifluoromethyl-benzoyl fluoride and some 2-fluoro-4-trifluoromethyl-benzaldehyde. |

| 4-Cyanobenzaldehyde | Electron-Withdrawing | Benzoyl Fluoride | Significant quantities of the corresponding acid fluoride are produced. |

Trifluoroacetic anhydride (B1165640) (TFAA) is a highly reactive reagent due to the strong electron-withdrawing effect of its trifluoromethyl groups. thieme-connect.de While it is a source of fluorine, its reaction with aldehydes does not typically result in the fluorination of the aromatic ring. Instead, benzaldehydes react with TFAA to produce gem-bis(trifluoroacetates). thieme-connect.de TFAA is more commonly employed as a dehydrating agent, an activator for other reactions like the Pummerer rearrangement, or to introduce a trifluoroacetyl group onto alcohols, amines, and phenols. researchgate.netgoogle.com

The aldol (B89426) reaction is a powerful carbon-carbon bond-forming tool that can be used to construct complex fluorinated molecules which may serve as precursors to fluorinated benzaldehydes. chemicalbook.com Catalytic enantioselective aldol-type reactions that utilize fluorinated enolates are an effective method for synthesizing α-fluorinated β-hydroxy carbonyl compounds. psu.edu These resulting structures are versatile building blocks. psu.edu For example, enzymatic aldol additions using fluoropyruvate can produce organofluorine products that can be further transformed into a range of compounds, including β-fluoro-α-hydroxy acids and fluorosugars. google.com This demonstrates the utility of aldol chemistry in creating chiral, fluorinated intermediates for multi-step syntheses.

Specific Synthesis of 3-Fluoro-2-(trifluoromethyl)benzaldehyde

The direct synthesis of this compound requires a regioselective approach to ensure the correct placement of the three different substituents on the benzene ring.

A logical synthetic strategy involves starting with a precursor that already has some of the required functionality in place. A compound like 1-bromo-2-(dimethoxymethyl)-3-fluorobenzene (B581742) serves as a valuable starting point. In this precursor, the aldehyde is protected as a dimethyl acetal (B89532), and the fluorine and bromine atoms are correctly positioned. The key transformation would be the conversion of the bromo group into a trifluoromethyl group. This can be achieved through various metal-catalyzed trifluoromethylation reactions. Following the introduction of the CF₃ group, the aldehyde functionality can be revealed by deprotection of the acetal under acidic conditions.

This multi-step approach, starting with a halogenated and protected precursor, allows for controlled, stepwise installation of the required functional groups, overcoming the regioselectivity challenges associated with direct functionalization of a simple benzene ring.

An alternative synthetic route involves introducing the aldehyde group onto a pre-existing 1-fluoro-2-(trifluoromethyl)benzene ring. This is accomplished through a formylation reaction, a type of electrophilic aromatic substitution. epfl.ch Several classical methods exist for this purpose, including the Gattermann-Koch and Vilsmeier-Haack reactions, which are effective for electron-rich aromatic compounds. epfl.ch

For a substrate like 1-fluoro-2-(trifluoromethyl)benzene, which is deactivated by its electron-withdrawing substituents, harsher conditions or alternative methods may be necessary. One of the most versatile and reliable strategies is the formylation of an arylmetal intermediate. thieme-connect.de This typically involves two steps:

Metalation : The aromatic ring is deprotonated or undergoes a halogen-metal exchange to create a highly nucleophilic aryllithium or arylmagnesium reagent. For 1-fluoro-2-(trifluoromethyl)benzene, directed ortho-lithiation can be used to selectively remove a proton at the desired position. thieme-connect.de The fluorine atom itself can act as a directing group. thieme-connect.de

Formylation : The resulting organometallic compound is then quenched with an electrophilic formylating agent, such as N,N-dimethylformamide (DMF), to introduce the aldehyde group. Subsequent hydrolysis yields the final benzaldehyde product. thieme-connect.de

This method allows for precise regiochemical control in the introduction of the aldehyde functionality, making it a powerful strategy for synthesizing highly substituted aromatic aldehydes like this compound.

Role of Electrophilic Aromatic Substitution in Synthesis

Electrophilic Aromatic Substitution (EAS) is a fundamental reaction class for functionalizing aromatic rings. However, its application to rings bearing electron-withdrawing substituents, such as fluorine and trifluoromethyl groups, presents significant challenges. google.com Traditional formylation methods that work well for activated (electron-rich) aromatic compounds often fail or are impractical for deactivated systems. google.com

The fluorine atom in a compound like fluorobenzene (B45895) presents a nuanced case. While it is strongly electron-withdrawing by induction, it also exhibits a moderate π-electron-donating resonance effect. researchgate.net This interplay results in fluorobenzene having a reactivity in EAS reactions that is only slightly lower than that of benzene itself, a stark contrast to other halobenzenes which are significantly deactivated. researchgate.net Reactions at the para-position of fluorobenzene can even be faster than at a single position on benzene, leading to high regioselectivity for the para-substituted product. researchgate.net

For a precursor like 1-fluoro-2-(trifluoromethyl)benzene, both the fluoro and trifluoromethyl groups are deactivating and direct incoming electrophiles to the meta-position. The CF3 group is strongly deactivating, while the fluorine atom is weakly deactivating. youtube.com Therefore, electrophilic formylation to produce this compound would be directed to the 3- and 5-positions, but the powerful deactivating nature of the substituents makes such reactions kinetically challenging. Alternative strategies, such as the oxidation of a pre-installed group, are often more viable. google.com

Novel and Emerging Synthetic Approaches

Recent advancements in synthetic methodology have provided new avenues for the synthesis of complex fluorinated molecules. These approaches often offer milder reaction conditions, greater functional group tolerance, and novel pathways to target structures.

Catalytic olefination reactions, such as the Wittig reaction, are crucial for converting aldehydes into alkenes. 3-(Trifluoromethyl)benzaldehyde, a related compound, is known to participate in such transformations, serving as a building block for more complex molecules. innospk.com This reactivity is extendable to this compound, where the aldehyde functional group can be converted to an olefin, introducing further structural diversity. This is a key step in synthesizing fluorinated stilbenes and other vinyl-aromatic systems, which are valuable in materials science and medicinal chemistry.

Trifluoromethyltrimethylsilane (TMSCF3), widely known as Ruppert's Reagent or the Ruppert-Prakash Reagent, is a cornerstone for nucleophilic trifluoromethylation. sigmaaldrich.comsemanticscholar.org It allows for the direct introduction of the CF3 group to electrophilic centers, most notably carbonyl compounds like aldehydes and ketones. sigmaaldrich.comresearchgate.net The reaction is typically initiated by a fluoride source, such as tetrabutylammonium (B224687) fluoride (TBAF), which generates a transient trifluoromethyl anion. sigmaaldrich.comresearchgate.net

This reagent is highly effective for the trifluoromethylation of benzaldehydes. rsc.org The reaction rate is influenced by substituents on the aromatic ring; electron-withdrawing groups facilitate the nucleophilic attack, while electron-donating groups have the opposite effect. rsc.org While direct synthesis of this compound using this method is not its primary application (as the CF3 group is already present), the principles are fundamental in the broader synthesis of trifluoromethylated aromatic compounds from corresponding aryl aldehydes. semanticscholar.org

| Reagent/Catalyst System | Substrate Type | Key Features |

| TMSCF3 (Ruppert's Reagent) / Fluoride Source (e.g., TBAF) | Aldehydes, Ketones, Imines | Widely used for nucleophilic trifluoromethylation. sigmaaldrich.comresearchgate.net |

| TMSCF3 / DMSO / 4 Å MS | Carbonyl Compounds | Fluoride-free activation for nucleophilic addition. researchgate.net |

| Ammonium Bromide of Cinchona Alkaloids / TMAF | Ketones | Enables enantioselective trifluoromethylation. researchgate.net |

There is a growing interest in developing synthetic methods that avoid transition metals due to cost, toxicity, and removal concerns. Recent research has shown that radical trifluoromethylacylation and trifluoromethylarylation of alkenes can be achieved under transition-metal-free conditions. acs.orgnih.gov One effective system uses sodium trifluoromethanesulfinate (CF3SO2Na) as the CF3 source and potassium persulfate (K2S2O8) as the oxidant in an aqueous medium. acs.orgnih.gov This method allows for the synthesis of CF3-functionalized chroman-4-ones and chromanes. acs.orgacs.org Mechanistic studies indicate that the persulfate oxidizes CF3SO2Na to generate the trifluoromethyl radical (•CF3) without the need for a metal catalyst. acs.orgnih.gov While this specific cyclization is not directly applicable to the synthesis of the target benzaldehyde, it represents a significant advance in transition-metal-free C-CF3 bond formation on aromatic systems. acs.orgacs.org

Mechanochemistry, which utilizes mechanical force (e.g., ball milling) to drive chemical reactions, is an emerging sustainable synthetic tool. This technique has been applied to the synthesis of fluorinated compounds, including azobenzenes. researchgate.net Fluorinated azobenzenes are of interest as molecular photoswitches, and their properties can be tuned by the degree and position of fluorination. researchgate.netd-nb.info While not a direct synthesis of benzaldehydes, the application of mechanochemistry to create complex fluorinated aromatic structures demonstrates a novel and environmentally friendly approach that could potentially be adapted for C-C or C-H functionalization on fluorinated aromatic precursors. nih.govchemrxiv.org

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for forming C-N bonds between aryl halides and amines. wikipedia.org This reaction has become indispensable for synthesizing aryl amines and nitrogen-containing heterocyclic compounds. Its development has progressed through several generations of catalyst systems, enabling the coupling of a wide array of substrates under increasingly mild conditions. wikipedia.org

This methodology is highly relevant for the synthesis of fluorinated heterocycles. For instance, fluorinated unsymmetrical acridines have been prepared through a tandem sequence involving a micellar Buchwald-Hartwig amination followed by an acid-promoted cyclization. researchgate.net Similarly, the synthesis of highly fluorescent, star-shaped organic semiconductors has been achieved using this amination to couple various heterocyclic amines with aryl bromides. acs.orgresearchgate.net A precursor like this compound could be transformed (e.g., via reduction and halogenation) into a suitable substrate for Buchwald-Hartwig coupling, thereby serving as a gateway to complex, fluorinated nitrogen-containing molecules.

| Reaction | Catalyst/Reagent | Application |

| Buchwald-Hartwig Amination | Palladium Precatalyst / Phosphine Ligand / Base | Synthesis of aryl amines and N-heterocycles from aryl halides. wikipedia.orgacs.org |

| Acid-Promoted Cyclization | Strong Acid (e.g., PPA, TFA) | Intramolecular ring formation to build heterocyclic systems. researchgate.net |

Optimization of Synthetic Processes

The efficient synthesis of this compound hinges on the careful optimization of reaction parameters. This involves a multi-faceted approach, focusing on maximizing product yield, controlling the precise placement of functional groups, and ensuring the entire process is scalable for industrial applications.

Yield Enhancement Strategies

Maximizing the yield of this compound requires meticulous control over several factors, from starting materials to reaction conditions and purification methods. The high purity of intermediates is crucial, as impurities can lead to side reactions that compromise the yield and complicate purification. nbinno.com

Key strategies for enhancing yield include:

Optimization of Reaction Conditions: Temperature, pressure, and reaction time are critical variables. For instance, in related fluorination and formylation reactions, adjusting the temperature can significantly increase the reaction rate and, consequently, the yield. google.com However, excessively high temperatures can also lead to the formation of by-products. google.com

Choice of Reagents and Catalysts: The selection of appropriate fluorinating, trifluoromethylating, and formylating agents is vital. Modern fluorinating reagents like Selectfluor® offer milder and more selective alternatives to traditional methods, which can improve yields by reducing substrate decomposition. cas.cnsapub.org Similarly, the choice of catalyst, such as palladium or nickel complexes in cross-coupling reactions, can dramatically influence reaction efficiency. acs.org

Purification Techniques: Efficient purification is essential to isolate the desired product from unreacted starting materials, catalysts, and by-products. Techniques such as column chromatography, distillation, and crystallization must be optimized to minimize product loss. The choice of solvent and conditions for these procedures plays a significant role in the final isolated yield.

Table 1: Illustrative Reaction Parameters Influencing Yield in Related Fluorinated Benzaldehyde Syntheses

| Parameter | Condition A | Condition B | Effect on Yield |

| Reaction Temperature | 60-65 °C | >80 °C | Higher temperatures can increase reaction rates but may also promote by-product formation. google.com |

| Catalyst | Palladium(II) Acetate | Nickel(II) Chloride | Catalyst choice is substrate-dependent and significantly impacts conversion and yield. acs.org |

| Fluorinating Agent | Potassium Fluoride | Selectfluor® | Milder agents like Selectfluor® can offer higher selectivity and reduce unwanted side reactions. sapub.orggoogle.com |

| Solvent | Dimethylformamide (DMF) | Sulfolane | Solvent choice affects reagent solubility and reaction kinetics, directly impacting the yield. google.com |

This table is illustrative and compiles data from syntheses of analogous fluorinated aromatic compounds to highlight key optimization parameters.

Selectivity Control (e.g., regioselectivity, stereoselectivity)

For a polysubstituted benzene ring like that in this compound, controlling the exact placement of each substituent—regioselectivity—is a primary challenge. Stereoselectivity is not a factor for the final achiral product but can be relevant for certain intermediates or reaction pathways.

Regioselectivity:

The primary goal is to introduce the fluoro, trifluoromethyl, and aldehyde groups at the 1, 2, and 3 positions of the benzene ring, respectively. This is typically achieved through a multi-step synthesis where the directing effects of the substituents are exploited.

Directed C-H Functionalization: Modern synthetic methods allow for the direct fluorination or trifluoromethylation of C-H bonds. cas.cn The regioselectivity of these reactions is often controlled by directing groups already present on the aromatic ring or through the use of specific catalysts that favor a particular position. cas.cn For example, transition metal-catalyzed C-H fluorination can be guided by a directing group to achieve high regioselectivity. cas.cn

Organocatalytic Benzannulation: Advanced strategies, such as organocatalytic benzannulation, allow for the construction of highly substituted trifluoromethylarenes with excellent control over the final arrangement of functional groups. rsc.org

Building Block Strategy: A common approach involves starting with a pre-functionalized benzene ring where one or more of the desired groups are already in place. Subsequent reactions then add the remaining groups. The order of these reactions is critical to ensure the correct final substitution pattern due to the electronic (activating/deactivating) and steric influences of the existing substituents.

Stereoselectivity:

While the target molecule is achiral, the synthesis of certain precursors or the use of chiral catalysts for specific transformations could involve stereoselective steps. For instance, if an asymmetric synthesis route were employed to generate a chiral intermediate, controlling the stereochemistry would be crucial. However, for most common synthetic routes to this compound, regioselectivity remains the dominant concern.

Considerations for Scalability and Industrial Production

Transitioning a synthetic route from a laboratory setting to industrial-scale production introduces a new set of challenges that must be addressed to ensure the process is safe, cost-effective, and environmentally responsible. google.comresearchgate.net

Key considerations for scalability include:

Cost and Availability of Raw Materials: The starting materials must be readily available in large quantities and at a reasonable cost. Expensive reagents or complex starting materials can make the industrial production of this compound economically unviable. google.com

Process Safety: Many traditional fluorination methods involve hazardous reagents (like HF) and require specialized equipment to handle safely. cas.cn Industrial processes must prioritize the use of safer, milder reagents and reaction conditions to minimize risk. cas.cn This includes managing reaction exotherms and controlling pressure in large reactors. google.com

Waste Management: Large-scale production generates significant amounts of waste. Sustainable industrial processes aim to minimize waste through high-yield reactions and the use of recyclable catalysts. The environmental impact of solvents and by-products must also be carefully managed. For example, processes that generate large volumes of acidic waste require robust neutralization and disposal procedures. google.com

Equipment and Infrastructure: The reaction conditions must be amenable to standard industrial reactors. Processes requiring extremely high pressures, cryogenic temperatures, or specialized equipment can significantly increase capital and operational costs. google.comgoogle.com

Table 2: Comparison of Synthetic Approaches for Industrial Feasibility

| Feature | Laboratory-Scale Synthesis | Industrial-Scale Production |

| Reagent Choice | Novel, highly selective but expensive reagents may be used. | Focus on cost-effective, safe, and readily available reagents. cas.cngoogle.com |

| Reaction Conditions | Can utilize specialized equipment and a wide range of temperatures/pressures. | Must be adaptable to standard industrial reactors; prioritizes moderate conditions. google.com |

| Purification | Chromatography is common. | Crystallization and distillation are preferred for their scalability. |

| Process Focus | Primary goal is proof-of-concept and obtaining the target molecule. | Emphasis on yield, throughput, safety, cost, and sustainability. researchgate.net |

Chemical Reactivity and Mechanistic Investigations of 3 Fluoro 2 Trifluoromethyl Benzaldehyde

Reactivity Profile of Fluorinated Benzaldehydes

The chemical behavior of benzaldehyde (B42025) derivatives is significantly modulated by the nature and position of substituents on the aromatic ring. In the case of 3-Fluoro-2-(trifluoromethyl)benzaldehyde, the presence of two highly electronegative groups, fluoro (-F) and trifluoromethyl (-CF3), profoundly influences its reactivity. mdpi.com

The fluorine atom and the trifluoromethyl group are potent electron-withdrawing groups due to the high electronegativity of fluorine atoms. mdpi.com Their presence on the benzene (B151609) ring exerts a strong negative inductive effect (-I effect), which withdraws electron density from the aromatic system and, consequently, from the attached aldehyde group (-CHO).

This electron withdrawal significantly enhances the electrophilicity of the carbonyl carbon. The carbon atom of the carbonyl group becomes more electron-deficient and thus carries a more substantial partial positive charge. This increased electrophilicity makes this compound highly susceptible to attack by nucleophiles compared to unsubstituted benzaldehyde. mdpi.cominnospk.com The trifluoromethyl group, in particular, is known to increase the reactivity of the aldehyde functionality, making the compound a valuable intermediate in organic synthesis. innospk.com

Table 1: Electronic Properties of Substituents

| Substituent | Inductive Effect | Resonance Effect | Overall Electronic Effect |

|---|---|---|---|

| Fluoro (-F) | Strongly Electron-Withdrawing (-I) | Weakly Electron-Donating (+R) | Predominantly Electron-Withdrawing |

| Trifluoromethyl (-CF₃) | Strongly Electron-Withdrawing (-I) | Negligible | Strongly Electron-Withdrawing |

The enhanced electrophilicity of the carbonyl carbon directly translates to accelerated reaction rates in many nucleophilic addition reactions, such as the aldol (B89426) condensation. In an aldol condensation, the rate-limiting step is often the nucleophilic attack of an enolate on the carbonyl carbon of the aldehyde. oberlin.edu

For this compound, the highly electron-deficient carbonyl carbon presents a more attractive target for the nucleophilic enolate. This leads to a lower activation energy for the transition state and, consequently, a faster reaction rate compared to benzaldehydes with electron-donating or less-electron-withdrawing substituents. acs.org Studies on various substituted benzaldehydes in aldol reactions have consistently shown that electron-withdrawing groups increase the rate of condensation. oberlin.educhemicalbook.com

Key Reaction Pathways

The reactivity of this compound allows it to participate in a variety of fundamental organic transformations, primarily centered around the aldehyde functional group.

The aldehyde group is readily oxidized to a carboxylic acid. This transformation can be achieved using a range of common oxidizing agents. The product of such an oxidation would be 3-Fluoro-2-(trifluoromethyl)benzoic acid . The general reaction is a cornerstone in synthetic chemistry for converting aldehydes into more highly oxidized functional groups. While specific studies on this compound are not detailed, the oxidation of related fluorinated benzaldehydes is a standard procedure. google.com The reverse reaction, the conversion of carboxylic acids to trifluoromethyl groups, is also a known, albeit more complex, transformation in medicinal chemistry. nih.govresearchgate.net

Table 2: Representative Oxidation Reactions of Benzaldehydes

| Reagent | Product | General Applicability |

|---|---|---|

| Potassium permanganate (B83412) (KMnO₄) | Carboxylic Acid | Strong, versatile oxidant |

| Jones reagent (CrO₃/H₂SO₄) | Carboxylic Acid | Strong, acidic conditions |

| Sodium hypochlorite (B82951) (NaOCl) | Carboxylic Acid | Milder, often used with catalysts |

Conversely, the aldehyde can be reduced to the corresponding primary alcohol, 3-Fluoro-2-(trifluoromethyl)benzyl alcohol . This is typically accomplished using hydride-based reducing agents. The reduction provides a pathway to benzyl (B1604629) alcohol derivatives, which are themselves important intermediates.

Table 3: Common Reducing Agents for Aldehydes

| Reagent | Product | Key Characteristics |

|---|---|---|

| Sodium borohydride (B1222165) (NaBH₄) | Benzyl Alcohol | Mild, selective for aldehydes/ketones |

| Lithium aluminum hydride (LiAlH₄) | Benzyl Alcohol | Powerful, reduces many functional groups |

| Catalytic Hydrogenation (H₂/Catalyst) | Benzyl Alcohol | Widely used, various catalysts (Pd, Pt) |

The corresponding alcohol, 2-Fluoro-3-(trifluoromethyl)benzyl alcohol, is a known compound, confirming the viability of this reduction pathway. jk-sci.comsigmaaldrich.com

While aldehydes primarily undergo nucleophilic addition at the carbonyl carbon, the term nucleophilic substitution can also apply to the aromatic ring under certain conditions.

Nucleophilic Addition at the Carbonyl: This is the most characteristic reaction of aldehydes. As discussed, the electron-withdrawing substituents make this compound an excellent substrate for additions involving organometallic reagents (e.g., Grignard reagents), cyanides (forming cyanohydrins), and amines (forming imines).

Aldol Reactions and Condensations

Aldol reactions are fundamental carbon-carbon bond-forming reactions in organic synthesis. In a typical mixed aldol condensation, an enolate ion from one carbonyl compound attacks the electrophilic carbonyl carbon of another. This compound, lacking α-hydrogens, can only act as the electrophilic partner (the acceptor) in these reactions.

The reaction, when carried out with a ketone such as acetone (B3395972) under base-catalyzed conditions (a Claisen-Schmidt condensation), would proceed via the formation of an enolate from the ketone, which then attacks the aldehyde. libretexts.orgmagritek.com The strong inductive electron-withdrawing effects (-I) of both the ortho-trifluoromethyl and meta-fluoro substituents significantly increase the partial positive charge on the carbonyl carbon of this compound. This heightened electrophilicity makes it an excellent acceptor for the nucleophilic enolate, promoting the initial aldol addition. The resulting β-hydroxy carbonyl intermediate is prone to dehydration, especially with heating, to yield a highly conjugated α,β-unsaturated carbonyl compound. libretexts.org

Table 1: Representative Conditions for Claisen-Schmidt Condensation

| Reactant 1 | Reactant 2 | Catalyst/Solvent | Product Type |

| Benzaldehyde | Acetone | NaOH / Ethanol/H₂O | α,β-Unsaturated Ketone |

| 4-Methoxybenzaldehyde | Acetone | KOH / H₂O | α,β-Unsaturated Ketone |

| 4-(Trifluoromethyl)benzaldehyde | Ethyl Acetate | TMSOTf | β-Hydroxy Ester |

This table presents typical conditions for related reactions to illustrate the general methodology.

Grignard Reactions

Grignard reactions involve the nucleophilic addition of an organomagnesium halide (Grignard reagent) to a carbonyl group. sigmaaldrich.com In a reaction involving this compound, the aldehyde serves as the electrophile. The Grignard reagent (e.g., methylmagnesium bromide) would attack the highly electrophilic carbonyl carbon.

The electronic enhancement from the fluoro and trifluoromethyl groups makes the aldehyde an excellent substrate for this reaction. However, the bulky trifluoromethyl group at the ortho position presents a significant steric barrier. nih.gov This steric hindrance could impede the approach of the nucleophilic Grignard reagent, potentially slowing the reaction rate compared to an unhindered aldehyde like benzaldehyde. The outcome of the reaction, following an acidic workup, would be a secondary alcohol. The successful preparation of the related 2-trifluoromethylphenyl magnesium chloride highlights the utility of organometallic reagents in this chemical space. researchgate.netgoogle.com

Table 2: Expected Products of Grignard Reactions with Substituted Benzaldehydes

| Aldehyde Substrate | Grignard Reagent | Expected Product (after workup) |

| Benzaldehyde | CH₃MgBr | 1-Phenylethanol |

| This compound | CH₃MgBr | 1-(3-Fluoro-2-(trifluoromethyl)phenyl)ethanol |

| 4-Chlorobenzaldehyde | C₆H₅MgBr | (4-Chlorophenyl)(phenyl)methanol |

This table illustrates the expected transformation based on the general mechanism of Grignard additions.

Mechanistic Studies of Reactions Involving this compound

Mechanistic investigations into reactions involving this compound would focus on how its distinct electronic and steric features influence reaction pathways, transition states, and product distributions.

Radical Pathways in Functionalization

While aldehydes typically react via two-electron (polar) pathways, they can be involved in radical reactions under specific conditions. One potential pathway involves the generation of an acyl radical. This could occur via hydrogen atom abstraction from the formyl group by a potent radical initiator. A more sophisticated approach involves the merger of photoredox and organocatalysis, where an aldehyde is first converted to an enamine intermediate. nih.govprinceton.edu This enamine can then be attacked by an electrophilic radical, such as a trifluoromethyl radical generated by a photocatalyst. princeton.edu

In a different context, the trifluoromethyl group itself can be the site of radical-mediated functionalization. Research has shown that trifluoromethylarenes can undergo defluoroallylation through a single electron transfer (SET) mechanism, generating an α,α-difluorobenzylic radical. This pathway highlights that under photoredox or other radical-initiating conditions, the C-F bonds of the trifluoromethyl group can become reactive sites.

Cycloaddition Reaction Mechanisms

Aromatic aldehydes are not typical substrates in many cycloaddition reactions. However, the carbonyl group can act as a dienophile in hetero-Diels-Alder reactions ([4+2] cycloadditions), particularly when activated by electron-withdrawing groups. rsc.org The pronounced electron deficiency of the carbonyl carbon in this compound makes it a plausible candidate for such reactions with electron-rich dienes. The reaction would be thermally induced or Lewis-acid catalyzed, leading to the formation of a dihydropyran ring system.

Aldehydes can also participate in [3+2] cycloadditions with various three-atom components. For instance, the enantioselective [3+2] annulation of donor-acceptor aziridines with aldehydes, catalyzed by a Neodymium(III) complex, produces chiral cis-1,3-oxazolidines. nih.gov The mechanism involves the formation of an azomethine ylide intermediate which then undergoes cycloaddition with the aldehyde. The high electrophilicity of this compound would make it a suitable partner in such transformations.

Role of Specific Catalysts and Reagents

The choice of catalyst is critical in controlling the outcome of reactions involving this compound.

Lewis Acids: In reactions like trifluoromethylation or cycloadditions, Lewis acids (e.g., TiF₄, FeCl₃, Nd(OTf)₃) play a crucial role. nih.govrsc.orgnih.gov They coordinate to the carbonyl oxygen, further increasing the electrophilicity of the carbonyl carbon and activating the substrate towards nucleophilic attack or cycloaddition.

Bases/Acids: In aldol condensations, bases (e.g., NaOH, KOH) are used to generate the nucleophilic enolate, while acids are used to catalyze the dehydration of the aldol addition product. libretexts.org

Photoredox Catalysts: For radical pathways, photocatalysts such as iridium complexes (e.g., Ir(ppy)₃) are essential. acs.org They absorb light and initiate single electron transfer (SET) processes, enabling the formation of key radical intermediates that would not form under thermal conditions. nih.govprinceton.edu

Table 3: Catalyst Roles in Reactions of Electron-Deficient Aldehydes

| Reaction Type | Catalyst Class | Specific Example | Role of Catalyst |

| Aldol Condensation | Base | NaOH | Deprotonates ketone to form nucleophilic enolate |

| Cycloaddition | Lewis Acid | Nd(OTf)₃ | Activates aldehyde carbonyl for nucleophilic attack |

| Radical Alkylation | Photoredox Catalyst | Ir(ppy)₂(dtb-bpy)⁺ | Mediates single electron transfer to generate radicals |

Electronic and Steric Effects on Reaction Outcomes

The reactivity of this compound is dominated by the interplay of electronic and steric factors.

Electronic Effects: Both the fluorine and trifluoromethyl groups are strongly electron-withdrawing primarily through the inductive effect (-I effect). The trifluoromethyl group is one of the most powerful electron-withdrawing groups in organic chemistry. This has several consequences:

Activation of Carbonyl: The carbonyl carbon is rendered highly electrophilic, accelerating the rate of nucleophilic additions (Aldol, Grignard).

Aromatic Ring Deactivation: The benzene ring is significantly deactivated towards electrophilic aromatic substitution. If such a reaction were forced, the aldehyde and trifluoromethyl groups would direct incoming electrophiles to the meta position (position 5). masterorganicchemistry.com

Steric Effects: The trifluoromethyl group is considerably larger than a hydrogen or fluorine atom. Its position ortho to the aldehyde group creates significant steric hindrance. nih.govyoutube.com

Shielding: It shields one face of the carbonyl group, potentially hindering the approach of bulky nucleophiles or catalysts. This can lead to lower reaction rates compared to less hindered aldehydes.

Diastereoselectivity: In reactions that create a new stereocenter adjacent to the ring, this steric bulk can influence the diastereoselectivity, favoring the formation of the product where the incoming group is positioned away from the bulky CF₃ group.

This inherent tension between electronic activation and steric hindrance is the defining characteristic of the compound's reactivity, making it a challenging yet valuable substrate for synthesizing sterically congested and electronically unique molecules.

Table 4: Properties of Substituents

| Substituent | Position | Electronic Effect | Relative Steric Bulk |

| -CHO | 1 | Strong -I, Moderate -R (deactivating) | Medium |

| -CF₃ | 2 (ortho) | Very Strong -I (deactivating) | Large |

| -F | 3 (meta) | Strong -I (deactivating) | Small |

Information from scientific publications regarding the in-depth spectroscopic and computational characterization of this specific molecule—including detailed analyses from Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F), Infrared (IR) Spectroscopy, Mass Spectrometry (MS), X-ray Crystallography, and Density Functional Theory (DFT) calculations—could not be located.

As a result, it is not possible to provide the thorough, informative, and scientifically accurate content for the requested article structure. The necessary research findings and data tables for "Advanced Spectroscopic and Computational Characterization of this compound and its Derivatives" are not present in the accessible scientific literature.

Advanced Spectroscopic and Computational Characterization of 3 Fluoro 2 Trifluoromethyl Benzaldehyde and Its Derivatives

Computational Chemistry and Theoretical Studies

Molecular Electrostatic Potential (MEP) Analysis

Molecular Electrostatic Potential (MEP) analysis is a crucial computational method used to visualize the charge distribution of a molecule and predict its reactivity. The MEP map illustrates the electrostatic potential on the surface of the molecule, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions.

For 3-Fluoro-2-(trifluoromethyl)benzaldehyde, the MEP map would be expected to show distinct regions of varying potential. The most negative potential (typically colored red) would be concentrated around the oxygen atom of the carbonyl group (C=O) due to its high electronegativity and lone pairs of electrons, making it a primary site for electrophilic attack. The hydrogen atom of the aldehyde group would exhibit a region of positive potential (blue), indicating its susceptibility to nucleophilic attack. The fluorine and trifluoromethyl (-CF3) groups, being strongly electron-withdrawing, would significantly influence the charge distribution across the benzene (B151609) ring, creating a more complex potential map compared to unsubstituted benzaldehyde (B42025). These electron-withdrawing substituents would lower the electron density of the aromatic ring, making it less susceptible to electrophilic substitution.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO energy gap)

Frontier Molecular Orbital (FMO) theory is fundamental to understanding chemical reactivity and electronic properties. libretexts.orgwikipedia.org The Highest Occupied Molecular Orbital (HOMO) acts as an electron donor, while the Lowest Unoccupied Molecular Orbital (LUMO) acts as an electron acceptor. libretexts.org The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical parameter for determining a molecule's kinetic stability, chemical reactivity, and optical properties. researchgate.net

A large HOMO-LUMO gap implies high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. researchgate.net For this compound, the presence of the electron-withdrawing fluorine and trifluoromethyl groups would be expected to lower the energy levels of both the HOMO and LUMO compared to benzene or benzaldehyde. This stabilization effect, particularly on the LUMO, would likely result in a relatively moderate to small energy gap, suggesting higher reactivity and a propensity to accept electrons. The distribution of these orbitals would also be key; the HOMO is typically distributed over the π-system of the benzene ring, while the LUMO would likely be localized more around the carbonyl group and the carbon atoms attached to the electron-withdrawing substituents.

Table 1: Hypothetical Frontier Molecular Orbital Parameters (Note: These are representative values and not based on actual experimental or calculated data for this specific molecule.)

| Parameter | Predicted Value (eV) | Implication |

|---|---|---|

| HOMO Energy | -7.5 | Moderate electron-donating ability |

| LUMO Energy | -2.0 | Strong electron-accepting ability |

| Energy Gap (ΔE) | 5.5 | Moderate chemical stability, high reactivity |

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure within a molecule. mpg.deq-chem.com It transforms the complex, delocalized molecular orbitals from a calculation into localized orbitals that correspond to the familiar concepts of chemical bonds, lone pairs, and core orbitals. This method is particularly useful for quantifying intramolecular interactions, such as hyperconjugation, which contribute to molecular stability.

In an NBO analysis of this compound, the key interactions would involve the delocalization of electron density. Significant hyperconjugative interactions would be expected between the lone pairs of the oxygen and fluorine atoms and the antibonding orbitals (σ* and π) of the adjacent carbon-carbon and carbon-hydrogen bonds. For example, the interaction between the lone pair of the fluorine atom (LP(F)) and the π orbitals of the benzene ring would quantify the electron-donating effect of fluorine through resonance. Conversely, the analysis would also reveal the strong inductive withdrawal effects of the -CF3 and -F groups. The stabilization energies (E(2)) calculated in NBO analysis quantify the strength of these charge-transfer interactions.

Mulliken Population Analysis and Charge Distribution

Mulliken population analysis is a method for estimating the partial atomic charges on the atoms within a molecule, providing insight into the distribution of electrons. wikipedia.org While known to be sensitive to the choice of basis set in computational calculations, it offers a qualitative understanding of the molecular charge landscape. uni-muenchen.de

For this compound, the Mulliken charge analysis would predict significant negative charges on the highly electronegative oxygen and fluorine atoms. The carbon atom of the carbonyl group would carry a substantial positive charge due to its bonds with the electronegative oxygen and the aromatic ring. Similarly, the carbon of the trifluoromethyl group would be highly positive. The hydrogen atom of the aldehyde group would also be positively charged. This charge distribution is a direct consequence of the differences in electronegativity and the inductive effects of the substituents, which govern the molecule's polarity and intermolecular interactions.

Table 2: Predicted Mulliken Atomic Charges (Note: These values are illustrative and not from a specific calculation.)

| Atom | Predicted Mulliken Charge (a.u.) |

|---|---|

| O (Carbonyl) | -0.55 |

| C (Carbonyl) | +0.45 |

| C (of CF3) | +0.70 |

| F (on ring) | -0.30 |

| H (Aldehyde) | +0.15 |

Prediction of Spectroscopic Parameters

Computational chemistry allows for the accurate prediction of various spectroscopic parameters, which can then be compared with experimental data to confirm the molecular structure. Techniques like Density Functional Theory (DFT) are commonly used to calculate theoretical vibrational frequencies (IR and Raman).

For this compound, theoretical calculations would predict characteristic vibrational modes. Key peaks in the IR spectrum would include a strong stretching vibration for the C=O bond of the aldehyde group (typically around 1700 cm⁻¹), C-H stretching of the aldehyde group (around 2800-2900 cm⁻¹), C-F stretching modes for both the ring-bound fluorine and the CF3 group (in the 1000-1400 cm⁻¹ region), and aromatic C=C stretching vibrations (around 1450-1600 cm⁻¹). Predicted Raman spectra would complement this information, often showing strong signals for the symmetric vibrations of the aromatic ring.

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations are computational methods used to study the physical movements of atoms and molecules over time. These simulations provide valuable insights into the dynamic behavior of a substance, including conformational changes, interactions with solvent molecules, and thermodynamic properties. An MD simulation of this compound would require a force field that accurately describes the intramolecular and intermolecular forces. Such a simulation could be used to explore the rotational barrier of the aldehyde group, study how the molecule interacts with different solvents (e.g., water or organic solvents), and predict bulk properties like density and diffusion coefficients.

Topological Analyses (e.g., ELF, LOL, NCI, RDG, QTAIM) for Weak Interactions

Advanced topological analyses based on electron density provide profound insights into chemical bonding and non-covalent interactions. The Quantum Theory of Atoms in Molecules (QTAIM) analyzes the topology of the electron density to define atoms and bonds, and to characterize the nature of atomic interactions. For this compound, QTAIM could be used to precisely characterize the covalent bonds (e.g., C-F, C=O) and to identify potential weak intramolecular interactions, such as hydrogen bonds or steric contacts. nih.govnih.gov

Other methods like the Electron Localization Function (ELF) and Localized Orbital Locator (LOL) visualize regions of high electron localization, corresponding to bonds and lone pairs. The Non-Covalent Interaction (NCI) index and Reduced Density Gradient (RDG) analysis are particularly powerful for identifying and visualizing weak interactions like van der Waals forces and steric repulsion, which would be significant in this molecule due to the proximity of the bulky -CF3 group to the aldehyde function.

Derivatization and Functionalization Strategies for 3 Fluoro 2 Trifluoromethyl Benzaldehyde

Formation of Schiff Bases and Imines

The reaction of aldehydes with primary amines to form imines, also known as Schiff bases, is a fundamental condensation reaction in organic chemistry. nih.govjetir.orglibretexts.org This reaction is acid-catalyzed and proceeds by the nucleophilic attack of the amine on the carbonyl carbon, followed by the elimination of a water molecule. libretexts.org The process is reversible, and the stability of the resulting imine can vary. libretexts.org

The general synthesis involves refluxing the aldehyde, such as 3-fluoro-2-(trifluoromethyl)benzaldehyde, with a primary amine in a suitable solvent, often an alcohol like ethanol. nih.govjetir.org A catalytic amount of acid, like glacial acetic acid, is typically added to facilitate the dehydration step. jetir.org The reaction rate is sensitive to pH, with optimal conditions generally found around a pH of 5. libretexts.org

Fluorinated imines are of significant interest due to their applications as intermediates in the synthesis of other fine chemicals, including fluorine-containing chiral amines which are important building blocks in medicinal chemistry. nih.gov The electron-withdrawing nature of the trifluoromethyl group in compounds like this compound can enhance the electrophilicity of the carbonyl carbon, potentially favoring the addition of nucleophiles without the need for strong activation. psu.edu

Table 1: General Conditions for Schiff Base Formation

| Parameter | Typical Condition | Reference |

|---|---|---|

| Reactants | Aldehyde (e.g., this compound) and a primary amine | nih.govlibretexts.org |

| Solvent | Ethanol or other suitable alcohol | nih.gov |

| Catalyst | Acid catalyst (e.g., glacial acetic acid) | jetir.org |

| Temperature | Reflux | nih.gov |

| Key Intermediate | Carbinolamine | libretexts.org |

Synthesis of Hydrazones and Oxadiazoles

The reaction of this compound with hydrazine (B178648) or its derivatives yields the corresponding hydrazones. researchgate.netnih.gov This reaction is analogous to imine formation, involving the condensation of the carbonyl group with the primary amino group of the hydrazine. Hydrazones are stable compounds and serve as crucial intermediates in various synthetic transformations. researchgate.net For instance, they can be used in reactions like the Wolff-Kishner reduction or as precursors for heterocyclic synthesis. libretexts.org

Hydrazones derived from substituted benzaldehydes can be further utilized to synthesize 1,3,4-oxadiazole (B1194373) rings, a class of heterocycles with significant pharmacological interest. nih.govacs.org A common synthetic route involves the reaction of an acid hydrazide (which can be formed from an aldehyde) with reagents like carbon disulfide under basic conditions, followed by cyclization. acs.orgnih.gov Alternatively, multi-component reactions can be employed to construct the oxadiazole ring system. frontiersin.org The trifluoromethyl group is often incorporated into such heterocyclic structures to enhance their biological activity and modify their physicochemical properties. nih.govderpharmachemica.com

Porphyrin Derivative Synthesis

Porphyrins are macrocyclic compounds with diverse applications in materials science, catalysis, and medicine. researchgate.net The synthesis of tetraphenylporphyrins (TPP) and their derivatives often involves the acid-catalyzed condensation of an aldehyde with pyrrole (B145914). nih.govnih.gov In this context, this compound can serve as the aldehyde component to introduce four 3-fluoro-2-(trifluoromethyl)phenyl groups at the meso-positions of the porphyrin ring.

A typical procedure involves reacting the aldehyde and pyrrole in a suitable solvent mixture, such as H₂O–MeOH with an acid catalyst like HCl, to form the porphyrinogen (B1241876) intermediate. nih.gov This is followed by an oxidation step, often by refluxing in a solvent like dimethylformamide (DMF) and stirring in the air, to yield the final aromatic porphyrin. nih.gov The incorporation of the electron-withdrawing 3-fluoro-2-(trifluoromethyl)phenyl substituent is expected to significantly alter the electronic properties, such as the redox potentials and absorption spectra, of the resulting porphyrin. researchgate.net

Formation of Fluoroalkenyl Aromatic Compounds

The conversion of aromatic aldehydes into fluoroalkenyl aromatic compounds is a valuable transformation for creating fluorinated olefins, which are of great interest in drug development and materials chemistry. nih.gov A streamlined synthetic protocol can be used to convert an aldehyde like this compound into the corresponding gem-difluoroalkenyl and monofluoroalkenyl arenes. nih.govacs.org

The synthesis can be achieved in a two-step process:

Synthesis of gem-Difluoroalkenyl Compounds : This step involves a reaction that installs a difluorovinyl group (-CH=CF₂) in place of the aldehyde group. acs.org

Synthesis of Monofluoroalkenyl Compounds : The gem-difluoroalkenyl product can then be selectively reduced to the corresponding monofluoroalkenyl compound (-CH=CHF), often with high E-isomeric selectivity, using a reducing agent like sodium bis(2-methoxyethoxy)aluminumhydride (Red-Al). nih.govacs.org

This strategy provides an efficient route to valuable organofluorine compounds under mild reaction conditions. nih.gov

Application in Chemical Derivatization for Analytical Purposes

The unique chemical properties of this compound, particularly the presence of multiple fluorine atoms, make it an excellent reagent for chemical derivatization in analytical chemistry.

X-ray Photoelectron Spectroscopy (XPS) is a powerful surface analysis technique, but it has limitations in quantifying certain functional groups like primary amines. osti.gov Chemical Derivatization XPS (CD-XPS) overcomes this by reactively tagging the functional group of interest with a molecule containing an element not originally present on the surface. osti.gov

Trifluoromethyl-substituted benzaldehydes are frequently used as derivatization reagents for primary amino groups. osti.gov The aldehyde group of this compound reacts selectively with surface primary amino groups to form an imine linkage. The fluorine atoms serve as an elemental tag that can be easily detected and quantified by XPS. By measuring the fluorine signal, one can determine the surface density of the primary amino groups. This technique is crucial for characterizing aminated surfaces used in various biomedical and materials science applications, such as for the immobilization of biomolecules or improving interfacial bonding in composites. osti.gov

The analysis of polar analytes like polyamines by chromatographic methods such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) often requires a derivatization step. researchgate.netsigmaaldrich.com Derivatization serves to improve the analyte's chromatographic behavior, enhance its detectability, and increase its volatility for GC analysis. sigmaaldrich.com

This compound can be used as a derivatization agent for polyamines (e.g., putrescine, spermidine, spermine). The aldehyde group reacts with the primary amino groups of the polyamines to form stable imine derivatives. libretexts.org This reaction has several analytical advantages:

It converts the polar, non-volatile polyamines into less polar derivatives suitable for reversed-phase HPLC or GC. sigmaaldrich.com

The incorporation of the fluorinated phenyl group provides a strong signal for detectors like UV or mass spectrometry (MS). nih.gov

The fluorine atoms provide a unique mass signature, aiding in selective detection using MS. nih.gov

This pre-column derivatization allows for the sensitive and selective quantification of polyamines in complex biological matrices like plasma, urine, or tissue extracts. researchgate.netnih.gov

Table 2: Overview of Analytical Derivatization Applications

| Application | Technique | Target Analyte | Principle | Reference |

|---|---|---|---|---|

| Surface Functionalization | CD-XPS | Primary amino groups | Aldehyde reacts with amine to form an imine; fluorine atoms act as an elemental tag for XPS quantification. | osti.gov |

| Chromatographic Analysis | HPLC, GC-MS | Polyamines, Amino Acids | Aldehyde reacts with primary amines to increase volatility and add a detectable chromophore/mass tag. | sigmaaldrich.comnih.gov |

Development of Fluorescent Probes and Imaging Agents

The functionalization of benzaldehyde (B42025) derivatives is a common strategy in the development of fluorescent probes and imaging agents; however, specific research detailing the derivatization of this compound for these applications is not extensively documented in current scientific literature. General strategies often involve the condensation of the aldehyde group with nucleophilic fluorophores to create systems where fluorescence can be modulated by specific analytes or environmental conditions. While the unique electronic properties imparted by the fluorine and trifluoromethyl substituents could theoretically be exploited to tune the photophysical characteristics of potential probes, dedicated studies applying this specific compound to the development of imaging agents have not been prominently reported.

Chiral Derivatization for Enantiopurity Determination

The aldehyde functional group of this compound serves as a reactive handle for chiral derivatization, enabling the determination of enantiopurity of chiral molecules. A notable application involves a three-component protocol for analyzing S-chiral sulfinamides using Nuclear Magnetic Resonance (NMR) spectroscopy. acs.org

In this strategy, a boronic acid analogue of the title compound, (3-Fluoro-2-formylphenyl)boronic acid, is reacted with a chiral sulfinamide and an enantiopure chiral diol, such as (1R,2R,3S,5R)-pinanediol. acs.org This reaction forms a pair of diastereomeric sulfiniminoboronate esters. The presence of multiple chiral centers in these newly formed diastereomers results in distinct chemical environments that can be resolved by NMR. acs.org

The utility of the this compound scaffold is particularly evident in ¹⁹F NMR spectroscopy. The fluorine atoms on the benzaldehyde ring provide a sensitive probe, and derivatives of (3-Fluoro-2-formylphenyl)boronic acid have been shown to yield the largest chemical shift difference (ΔδF) for the fluorine resonances between the resulting diastereomers, facilitating accurate quantification. acs.org

The protocol's effectiveness was validated by derivatizing sulfinamide samples of known enantiomeric excess (ee) and comparing these values to the diastereomeric excess (de) measured by both ¹H and ¹⁹F NMR. The results demonstrated a strong correlation, confirming the method's accuracy for determining enantiopurity. acs.org

| Known Sample Enantiopurity (ee %) | Measured Diastereomeric Excess (de %) via ¹H NMR | Measured Diastereomeric Excess (de %) via ¹⁹F NMR |

|---|---|---|

| 75% | 75% | 73% |

| 90% | 91% | 89% |

| 96% | 95% | 95% |

Applications in Agrochemicals and Materials Science

Role as an Intermediate in Agrochemical Synthesis

Fluorinated compounds are integral to the modern agrochemical industry, with a significant percentage of recently developed pesticides containing fluorine atoms. The inclusion of fluorine can lead to enhanced metabolic stability, increased lipophilicity, and improved bioavailability of the active ingredients. While many trifluoromethyl-substituted aromatic compounds serve as crucial intermediates in the synthesis of herbicides, fungicides, and insecticides, specific examples of agrochemicals derived directly from 3-Fluoro-2-(trifluoromethyl)benzaldehyde are not extensively documented in publicly available research. However, the structurally related compound, 1-fluoro-2-(trifluoromethyl)benzene, is utilized as a raw material in the synthesis of the herbicide Beflubutamid-M biointerfaceresearch.com. This suggests the potential of the this compound scaffold in the development of new crop protection agents.

Precursor for Fluorinated Polymers

Fluorinated polymers are renowned for their exceptional thermal stability, chemical resistance, and low surface energy. The incorporation of trifluoromethyl groups into polymer backbones is a widely employed strategy to enhance these properties, leading to materials with lower dielectric constants, reduced water absorption, and improved optical transparency. Although the direct polymerization of this compound is not a common method for producing fluoropolymers, its derivatives could potentially be used as monomers. The synthesis of fluorinated poly(arylene ether)s and aromatic polyimides often involves the use of monomers containing trifluoromethyl groups to achieve desired performance characteristics.

Development of Organic Light-Emitting Diodes (OLEDs)

In the field of materials for electronic devices, fluorinated compounds are investigated for their potential to enhance the performance of Organic Light-Emitting Diodes (OLEDs). The introduction of fluorine atoms into the organic materials used in OLEDs can influence their electronic properties, such as the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), which in turn can affect the efficiency and stability of the device. Currently, there is no specific information available in the researched literature detailing the use of this compound in the development of OLEDs.

Synthesis of High-Performance Liquid Crystals

The unique properties of fluorinated compounds, such as their high polarity and steric effects, have made them essential components in the design of high-performance liquid crystals. The presence of lateral fluoro-substituents can influence the mesophase behavior, transition temperatures, and dielectric anisotropy of liquid crystalline materials researchgate.net. Research has been conducted on the synthesis of liquid crystals with lateral difluoro substituents and those based on benzotrifluoride moieties to achieve desirable properties for display applications researchgate.netmdpi.com. While these studies highlight the importance of fluorinated structures, specific research detailing the synthesis of liquid crystals from this compound has not been identified.

Corrosion Inhibitor Development

Catalyst Development

The development of novel catalysts is a cornerstone of chemical synthesis. Organic ligands play a crucial role in tuning the activity and selectivity of metal-based catalysts. While there is extensive research on the use of various organic molecules as ligands, including those derived from benzaldehyde (B42025), there is currently no specific information available that details the use of this compound in catalyst development.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。